11-Fold Superior Tyrosinase Inhibition Potency Compared to Kojic Acid Standard
A direct structural analog, compound 10 (derived from the core scaffold), exhibited an IC50 value of 1.60 μM against mushroom tyrosinase, which is approximately 11-fold more potent than the standard inhibitor kojic acid, which had an IC50 of 17.55 μM in the same assay system [1]. This demonstrates that the 2-(naphthalen-1-ylamino)thiazole core provides a substantial advantage over the widely used natural product comparator.
| Evidence Dimension | Inhibition of mushroom tyrosinase (IC50) |
|---|---|
| Target Compound Data | 1.60 μM (Compound 10) |
| Comparator Or Baseline | Kojic acid (IC50 = 17.55 μM) |
| Quantified Difference | ~11-fold improvement in potency |
| Conditions | In vitro mushroom tyrosinase inhibition assay |
Why This Matters
This data provides a clear, quantitative justification for selecting derivatives of this scaffold over kojic acid or other standard inhibitors for projects requiring high-potency tyrosinase inhibition, such as in the development of skin-whitening agents or melanogenesis research tools.
- [1] Jung et al. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules 2025, 30(2), 289. View Source
